molecular formula C23H24N6S B4383802 N,N'-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea

N,N'-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4383802
M. Wt: 416.5 g/mol
InChI Key: OAVYEOVETHVBNA-UHFFFAOYSA-N
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Description

N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This particular compound features two pyrazole rings substituted with 4-methylbenzyl groups, connected through a thiourea linkage.

Properties

IUPAC Name

1,3-bis[1-[(4-methylphenyl)methyl]pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6S/c1-17-3-7-19(8-4-17)13-28-15-21(11-24-28)26-23(30)27-22-12-25-29(16-22)14-20-9-5-18(2)6-10-20/h3-12,15-16H,13-14H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVYEOVETHVBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)NC(=S)NC3=CN(N=C3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea typically involves the reaction of aromatic alkyl azides with dithiocarbamates. The process is generally mild and can be carried out at room temperature using solvents like tetrahydrofuran (THF). The reaction conditions are optimized to ensure high yields and purity of the product . Industrial production methods may involve scaling up this synthetic route while maintaining the reaction conditions to achieve consistent quality and yield.

Chemical Reactions Analysis

N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group into corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

    Medicine: Its biological activities are being explored for therapeutic applications, including as an anticancer and antimicrobial agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea can be compared with other thiourea derivatives such as:

The uniqueness of N,N’-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea lies in its specific substitution pattern and the presence of pyrazole rings, which contribute to its distinct biological and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-bis[1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea

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